molecular formula C8H13N3O B1287208 2-(4-Acetylpiperazin-1-yl)acetonitrile CAS No. 280110-88-5

2-(4-Acetylpiperazin-1-yl)acetonitrile

Cat. No.: B1287208
CAS No.: 280110-88-5
M. Wt: 167.21 g/mol
InChI Key: ZIWMVSSFCVHWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylpiperazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods in Pharmaceutical Research

One significant application of chemicals similar to 2-(4-Acetylpiperazin-1-yl)acetonitrile is in the development of analytical methods for pharmaceuticals. For example, the review of analytical methods for atorvastatin, a widely used statin, highlights the importance of acetonitrile as a solvent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for drug analysis. These techniques are crucial for ensuring the quality and efficacy of pharmaceutical products, suggesting a potential role for similar compounds in the refinement of analytical methodologies (Kogawa, Pires, & Salgado, 2019).

Drug Discovery and Molecular Docking

In drug discovery, compounds like this compound could be involved in the synthesis of bioactive molecules or serve as intermediates. For instance, the exploration of diketopiperazines (DKPs) for their diverse bioactivities emphasizes the role of cyclic peptides and their derivatives in medicinal chemistry. Such compounds exhibit a range of pharmacological activities, from anti-tumor to neuroprotective effects, indicating the potential for similar chemicals to contribute to the development of new therapeutics (Wang, Wang, Ma, & Zhu, 2013).

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWMVSSFCVHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610738
Record name (4-Acetylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280110-88-5
Record name (4-Acetylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetonitrile (14.7 ml, 234 mmol) was added slowly to a well stirred suspension of sodium carbonate (32 g, 300 mmol) and acetylpiperazine (30 g, 230 mmol) in toluene (200 ml). The mixture was heated under reflux for 3 hours. The reaction was cooled, filtered and the filtrate evaporated under reduced pressure. The resulting solid was recrystallised from ethyl acetate to afford the title compound as a yellow solid, 18.6 g.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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